molecular formula C17H16N4O5S B2882366 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2034570-52-8

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2882366
CAS No.: 2034570-52-8
M. Wt: 388.4
InChI Key: QEIDEZIDLUJGBY-UHFFFAOYSA-N
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Description

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anti-tubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and amidation, to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce amino-pyrazine derivatives .

Scientific Research Applications

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-tubercular activity and potential use in treating other infectious diseases.

Mechanism of Action

The mechanism of action of 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound may also interfere with bacterial DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is unique due to its combination of a furan ring, a pyrazine ring, and a benzamide moiety, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent sets it apart from other similar compounds .

Properties

IUPAC Name

5-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDEZIDLUJGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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